molecular formula C5H12OS B6149560 3-methoxy-2-methylpropane-1-thiol CAS No. 1499835-62-9

3-methoxy-2-methylpropane-1-thiol

Cat. No.: B6149560
CAS No.: 1499835-62-9
M. Wt: 120.2
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Description

3-Methoxy-2-methylpropane-1-thiol (C₆H₁₂OS) is a sulfur-containing organic compound with a thiol (-SH) group at position 1, a methyl (-CH₃) group at position 2, and a methoxy (-OCH₃) group at position 3 of a propane backbone. Its structure is SH-CH₂-C(CH₃)-OCH₃, making it a branched thiol ether with polar and hydrophobic functionalities. Thiols like this are typically employed in organic synthesis, pharmaceuticals, and materials science due to their reactivity and ability to form disulfide bonds .

Properties

CAS No.

1499835-62-9

Molecular Formula

C5H12OS

Molecular Weight

120.2

Purity

95

Origin of Product

United States

Preparation Methods

Thiolation via Halide Intermediates

A common strategy involves substituting a halogen atom in a pre-functionalized alkane with a thiol group. For example, 3-methoxy-2-methylpropane-1-bromide can react with thiourea under alkaline conditions to form the corresponding thiouronium salt, which is subsequently hydrolyzed to yield the thiol. This method mirrors the synthesis of 3-mercaptobutanoic acid, where thiourea was reacted with crotonic acid derivatives under refluxing HCl, followed by NaOH-mediated hydrolysis to achieve a 68.1% yield.

Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity but may complicate purification.

  • Temperature control : Reactions typically proceed at 80–100°C to balance kinetics and side-product formation.

  • Acid workup : Hydrolysis with H₂SO₄ or HCl ensures protonation of the thiolate intermediate.

Thiol-Ene Click Chemistry

Radical-mediated thiol-ene reactions provide a modular route to introduce thiols into alkenes. Starting from 3-methoxy-2-methylpropene, photoinitiated addition of hydrogen sulfide (H₂S) or thiols generates the target compound. A study on analogous systems reported yields exceeding 75% using UV light (λ = 365 nm) and 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator.

Optimization parameters :

  • Radical inhibitors : Oxygen must be rigorously excluded to prevent premature termination.

  • Solvent effects : Nonpolar solvents (e.g., toluene) minimize side reactions but slow diffusion-limited steps.

Reduction of Disulfides

Disulfides serve as stable precursors to thiols. 3-Methoxy-2-methylpropane-1-disulfide can be synthesized via oxidative coupling of thiols or direct sulfur insertion, followed by reduction with NaBH₄ or LiAlH₄. A patent describing 2-methyltetrahydrofuran-3-thiol synthesis achieved a 95.5% yield using NaBH₄ in methanol at 10–20°C, highlighting the efficacy of borohydride reagents for selective disulfide reduction.

Critical steps :

  • pH adjustment : Post-reduction acidification (pH 5–6) with HCl precipitates salts, simplifying purification.

  • Solvent choice : Methanol or ethanol balances reductant solubility and reaction safety.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Advantages Limitations
Nucleophilic substitutionThiourea, HCl/NaOH, reflux~60–70%Scalable, inexpensive reagentsCompeting elimination reactions
Mitsunobu reactionDEAD, Ph₃P, thioacetic acid~50–65%StereoselectiveHigh reagent cost, stoichiometric P
Thiol-ene reactionH₂S, UV light, DMPA~70–80%Rapid, modularRequires specialized equipment
Disulfide reductionNaBH₄, MeOH, 10–20°C~85–95%High yield, mild conditionsRequires disulfide precursor

Challenges and Mitigation Strategies

  • Thiol oxidation : The -SH group is prone to oxidation during storage. Adding antioxidants (e.g., BHT) or storing under inert atmosphere (N₂/Ar) extends shelf life.

  • Purification difficulties : Thiols often require distillation under reduced pressure. For example, flash evaporation at 85–95°C and rectification at -0.1 MPa effectively isolates volatile thiols.

  • Odor control : Low-molecular-weight thiols have strong odors. Conducting reactions in closed systems with activated carbon scrubbers mitigates workplace exposure.

Analytical Validation

Spectroscopic characterization :

  • ¹H NMR : Thiol protons resonate at δ 1.3–1.5 ppm (multiplet for CH₃ groups) and δ 2.5–3.5 ppm (-SH, broad).

  • IR spectroscopy : S-H stretches appear at 2540–2560 cm⁻¹, while C-O-C (methoxy) absorbs at 1100–1250 cm⁻¹.

  • Mass spectrometry : ESI-MS typically shows [M + Na]⁺ peaks, with calculated m/z values confirming molecular integrity .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-methylpropane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: 3-methoxy-2-methylpropane-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-methoxy-2-methylpropane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-2-methylpropane-1-thiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to participate in redox reactions, forming disulfide bonds with other thiol-containing molecules. This can modulate the activity of enzymes and proteins involved in various biochemical pathways .

Comparison with Similar Compounds

3-(Methoxyamino)propane-1-thiol ()

  • Structure : SH-CH₂-CH₂-NH-OCH₃
  • Key Differences: Replaces the methyl group at position 2 with a methoxyamino (-NH-OCH₃) group.
  • Synthesis: Synthesized via reductive amination of 3-mercaptopropanal O-methyl oxime using NaCNBH₃ in ethanol .
  • Properties: Higher polarity due to the methoxyamino group. Potential for hydrogen bonding, enhancing solubility in polar solvents.
  • Applications : Used in glycoconjugate synthesis, leveraging its thiol group for conjugation reactions .

3-Methylthio-1-propanol ()

  • Structure : HO-CH₂-CH₂-CH₂-S-CH₃
  • Key Differences :
    • Thiol replaced with a hydroxyl (-OH) group at position 1.
    • Methylthio (-S-CH₃) group at position 3 instead of methoxy.
  • Properties :
    • Less acidic than thiols (pKa ~15 for -OH vs. ~10 for -SH).
    • Methylthio group provides moderate hydrophobicity.
  • Applications : Used in flavor and fragrance industries due to sulfur-containing aroma profiles .

3-Methoxy-2-(Methoxymethyl)propane-1-Sulfonyl Chloride ()

  • Structure : ClO₂S-CH₂-C(CH₂OCH₃)-OCH₃
  • Key Differences :
    • Thiol replaced with a sulfonyl chloride (-SO₂Cl) group.
    • Additional methoxymethyl (-CH₂OCH₃) substituent at position 2.
  • Properties :
    • Sulfonyl chloride is highly reactive, enabling nucleophilic substitutions.
    • Increased steric hindrance due to branching.
  • Applications : Intermediate in sulfonamide synthesis for pharmaceuticals or agrochemicals .

Comparative Data Table

Compound Molecular Formula Molecular Weight Functional Groups Key Properties Applications
3-Methoxy-2-methylpropane-1-thiol C₆H₁₂OS 132.22 g/mol -SH, -OCH₃, -CH₃ (branch) Reactive thiol, moderate polarity Organic synthesis, ligand chemistry
3-(Methoxyamino)propane-1-thiol C₄H₁₁NOS 121.20 g/mol -SH, -NH-OCH₃ High polarity, H-bonding capability Glycoconjugate synthesis
3-Methylthio-1-propanol C₄H₁₀OS 106.18 g/mol -OH, -S-CH₃ Mild odor, low acidity Flavor/fragrance industries
3-Methoxy-2-(methoxymethyl)propane-1-sulfonyl chloride C₆H₁₃ClO₄S 216.68 g/mol -SO₂Cl, -OCH₃, -CH₂OCH₃ High reactivity, steric hindrance Sulfonamide precursors

Research Findings and Insights

Reactivity and Stability

  • Thiol Group: The -SH group in this compound is prone to oxidation, forming disulfides. This contrasts with 3-methylthio-1-propanol, where the -S-CH₃ group is oxidation-resistant .
  • Methoxy vs.

Q & A

Q. Table 1: Synthesis Parameter Optimization Framework

ParameterMunneke’s Conditions Suggested Variations
Reducing AgentNaCNBH₃LiAlH₄, BH₃-THF
SolventEthanolTHF, Methanol, DCM
Acid CatalystAcetic acidHCl, H₂SO₄
Reaction Time8–12 hours (reflux)Shorter/longer durations
Yield87% (for analog compound)Monitor via GC-MS or TLC

What spectroscopic and chromatographic methods confirm the structure of this compound?

Level: Basic
Methodological Answer:
Structural confirmation requires a multi-technique approach:

  • ¹H/¹³C NMR : Identify methoxy protons (δ ~3.3 ppm), thiol proton (exchangeable with D₂O), and branching methyl groups.
  • IR Spectroscopy : Detect C-S stretch (~2550 cm⁻¹) and O-CH₃ vibrations (~2830–2815 cm⁻¹) .
  • HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • TLC/GC-MS : Assess purity during synthesis (e.g., Rf comparison in Munneke’s work ).

Advanced Tip: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex mixtures.

How can researchers resolve contradictory data in reaction outcomes or spectroscopic analyses?

Level: Advanced
Methodological Answer:
Contradictions (e.g., unexpected byproducts or spectral mismatches) demand iterative validation:

Replicate experiments : Confirm reproducibility under controlled conditions.

Orthogonal techniques : Pair NMR with X-ray crystallography or independent synthesis.

Peer validation : Cross-check data with collaborators or databases like PubChem .

Statistical analysis : Apply principal component analysis (PCA) to spectral datasets.

This aligns with qualitative research principles emphasizing iterative data triangulation .

What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Level: Advanced
Methodological Answer:
Computational modeling guides mechanistic insights:

  • Density Functional Theory (DFT) : Calculate transition-state energies (e.g., B3LYP/6-31G*) for thiolate formation.
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate ethanol vs. DCM.
  • NBO Analysis : Evaluate electron delocalization in the thiol group.

Case Study : Munneke’s use of NaCNBH₃ suggests a reductive mechanism; DFT could compare pathways for alternative reducing agents .

How should structure-activity relationship (SAR) studies be designed for analogs of this compound?

Level: Advanced
Methodological Answer:
SAR studies require systematic structural modifications and bioactivity assays:

  • Variation Sites :
    • Methoxy group → Ethoxy, propoxy (electron-donating effects).
    • Methyl branch → Ethyl, isopropyl (steric hindrance analysis).
  • Assay Design :
    • Measure thiol reactivity (e.g., Ellman’s assay for free -SH groups).
    • Test enzyme inhibition (e.g., cysteine proteases).

Q. Table 2: SAR Design Matrix

ModificationBiological EndpointReference Compound
Methoxy → EthoxyOxidative stabilityAnalog from ECHA studies
Methyl → IsopropylLipophilicity (log P)PubChem data

What are the stability profiles of this compound under varying storage conditions?

Level: Basic
Methodological Answer:
Thiols are prone to oxidation; stability testing should include:

  • Temperature : Store at –20°C vs. 4°C (monitor via TLC).
  • Atmosphere : N₂ vs. air (oxidation to disulfide).
  • pH : Buffer solutions (pH 3–10) to assess hydrolytic stability.

Note : Safety data sheets for related compounds indicate no acute hazards, but long-term stability data are lacking .

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